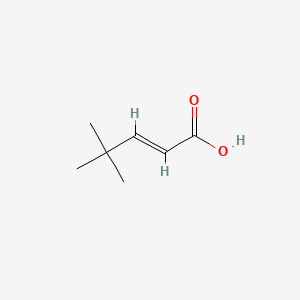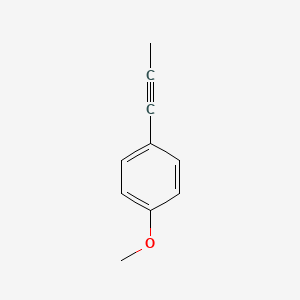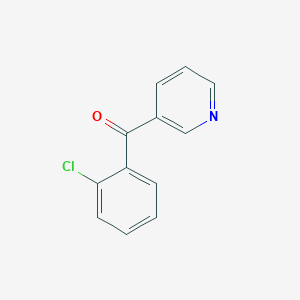
(2-クロロフェニル)(ピリジン-3-イル)メタノン
概要
説明
“(2-Chlorophenyl)(pyridin-3-yl)methanone” is a chemical compound with the CAS Number: 42374-49-2. It has a molecular weight of 217.65 and its IUPAC name is (2-chlorophenyl) (3-pyridinyl)methanone .
Molecular Structure Analysis
The InChI code for “(2-Chlorophenyl)(pyridin-3-yl)methanone” is 1S/C12H8ClNO/c13-11-6-2-1-5-10(11)12(15)9-4-3-7-14-8-9/h1-8H . For more detailed molecular structure analysis, you may refer to the related papers .Physical And Chemical Properties Analysis
“(2-Chlorophenyl)(pyridin-3-yl)methanone” is a liquid at room temperature. For more detailed physical and chemical properties, you may refer to the related resources .科学的研究の応用
医薬品中間体
(2-クロロフェニル)(ピリジン-3-イル)メタノン: は、医薬品合成における貴重な中間体です。 その構造は、さまざまな治療薬の開発に不可欠な芳香族ケトンの形成に不可欠です 。 この化合物は、銅触媒によるCsp3-H酸化を受けることができるため、穏和な条件下で幅広い芳香族ケトンを合成するための汎用性の高い前駆体となります 。
遷移金属触媒
この化合物は、特に銅を含む反応において、遷移金属触媒に重要な役割を果たします。 これは、銅触媒による合成経路の基質として役立ち、高い精度と効率で複雑な分子を作成するために不可欠です 。
酸化反応
この化合物は、Csp3-H酸化の新しい方法を調査する研究に使用されています。 このタイプの酸化は、単純な炭化水素をより複雑で官能基化された分子に変換するための強力なツールであり、有機合成と工業化学に幅広い影響を与えます 。
水を含む酸化プロセス
研究によると、(2-クロロフェニル)(ピリジン-3-イル)メタノンは、水を含む酸化プロセスによって合成できることが示されています。 このアプローチは環境に優しく、しばしば危険な酸化剤を必要とする従来の方法に対する持続可能な代替手段を提供します 。
抗線維化活性
医薬品化学の分野では、この化合物の誘導体が合成され、その抗線維化活性について研究されています。 一部の誘導体は、特定のアッセイで既知の抗線維化薬よりも優れた結果を示しています 。
機構的研究
この化合物は、酸化反応における酸素供与体としての水の役割を理解するための機構的研究にも使用されています。 これらの研究は、化学的変換を駆動する基本的なプロセスに関する貴重な洞察を提供します 。
ピリミジン誘導体の合成
これは、新規ピリミジン誘導体の合成のための出発物質として役立ちます。 これらの誘導体は、その潜在的な生物活性と創薬における用途のために関心が高まっています 。
触媒的方法の開発
最後に、(2-クロロフェニル)(ピリジン-3-イル)メタノンは、化学反応の効率と選択性を向上させることを目的とした新しい触媒方法の開発に関与しています。 これは、複雑な有機分子の合成に大きな影響を与えます 。
作用機序
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s known that the compound can be synthesized through a copper-catalyzed oxidation of pyridin-2-yl-methanes . This process involves a direct Csp3-H oxidation approach with water under mild conditions .
Biochemical Pathways
It’s known that the compound is synthesized through a copper-catalyzed oxidation of pyridin-2-yl-methanes . This suggests that the compound might interact with biochemical pathways involving oxidation reactions.
Pharmacokinetics
It’s worth noting that the compound’s synthesis involves a copper-catalyzed oxidation of pyridin-2-yl-methanes , which might influence its bioavailability.
Result of Action
Compounds with similar structures, such as indole derivatives, have been found to possess various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
It’s known that the compound’s synthesis involves a copper-catalyzed oxidation of pyridin-2-yl-methanes with water under mild conditions . This suggests that the compound’s action might be influenced by factors such as temperature and the presence of water.
Safety and Hazards
生化学分析
Biochemical Properties
It is known that similar compounds, such as indole derivatives, have shown a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that (2-Chlorophenyl)(pyridin-3-yl)methanone may interact with a variety of enzymes, proteins, and other biomolecules, but specific interactions have yet to be identified.
Cellular Effects
Based on the wide range of biological activities exhibited by similar compounds , it can be hypothesized that (2-Chlorophenyl)(pyridin-3-yl)methanone may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Temporal Effects in Laboratory Settings
The compound is known to be stable at -20°C , suggesting that it may have long-term stability under these conditions
特性
IUPAC Name |
(2-chlorophenyl)-pyridin-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO/c13-11-6-2-1-5-10(11)12(15)9-4-3-7-14-8-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMCFDJRPUNFPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CN=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90415447 | |
| Record name | (2-chlorophenyl)(pyridin-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90415447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42374-49-2 | |
| Record name | (2-chlorophenyl)(pyridin-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90415447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



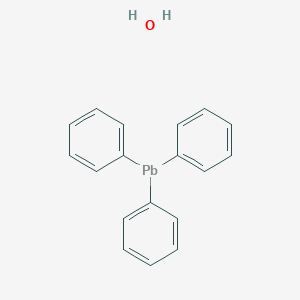
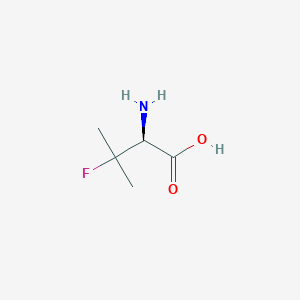



![6-[(10,13-Dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1623626.png)
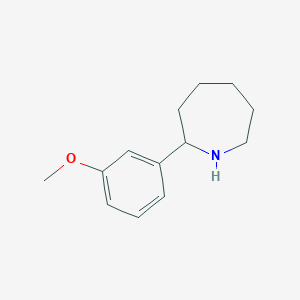
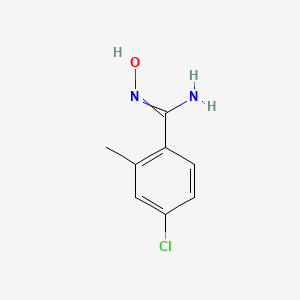
![1'-benzoyl-2'-(3-methoxybenzoyl)-5'-methylspiro[1H-indole-3,3'-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline]-2-one](/img/structure/B1623633.png)
![2-Methoxy-5-[2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]aniline](/img/structure/B1623634.png)

